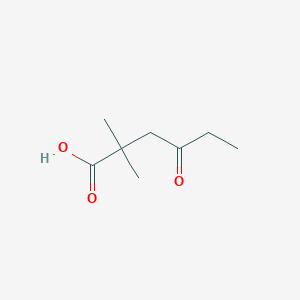
2,2-Dimethyl-4-oxohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-oxohexanoic acid (DMHA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHA is a ketone derivative of valeric acid and is commonly used as a precursor to synthesize various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, 2,2-Dimethyl-4-oxohexanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2-Dimethyl-4-oxohexanoic acid can increase the levels of acetylcholine in the brain, which can improve cognitive function.
生化和生理效应
2,2-Dimethyl-4-oxohexanoic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and motivation. 2,2-Dimethyl-4-oxohexanoic acid has also been shown to increase heart rate and blood pressure, which can improve athletic performance.
实验室实验的优点和局限性
2,2-Dimethyl-4-oxohexanoic acid has several advantages as a research tool. It is relatively easy to synthesize and is commercially available, making it accessible to researchers. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to using 2,2-Dimethyl-4-oxohexanoic acid in lab experiments. For example, it can be toxic at high doses and can cause adverse effects in some individuals.
未来方向
There are several future directions for research on 2,2-Dimethyl-4-oxohexanoic acid. One area of interest is the development of new antibiotics based on 2,2-Dimethyl-4-oxohexanoic acid. Another area of interest is the potential use of 2,2-Dimethyl-4-oxohexanoic acid as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid and its potential applications in scientific research.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxohexanoic acid is a synthetic compound that has a wide range of potential applications in scientific research. It can be synthesized through a multistep process starting with valeric acid, and has been shown to have antimicrobial, antifungal, and antiparasitic properties, as well as antitumor and neuroprotective effects. While there are some limitations to using 2,2-Dimethyl-4-oxohexanoic acid in lab experiments, it has several advantages as a research tool and has numerous potential applications. Further research is needed to fully understand the mechanism of action of 2,2-Dimethyl-4-oxohexanoic acid and its potential applications in scientific research.
合成方法
2,2-Dimethyl-4-oxohexanoic acid can be synthesized through a multistep process starting with valeric acid, which is commercially available. The first step involves the conversion of valeric acid to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form N-methyl valeramide. The N-methyl valeramide is then oxidized using potassium permanganate to form 2,2-Dimethyl-4-oxohexanoic acid.
科学研究应用
2,2-Dimethyl-4-oxohexanoic acid has a wide range of potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new antibiotics. 2,2-Dimethyl-4-oxohexanoic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, 2,2-Dimethyl-4-oxohexanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
15118-53-3 |
|---|---|
产品名称 |
2,2-Dimethyl-4-oxohexanoic acid |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-oxohexanoic acid |
InChI |
InChI=1S/C8H14O3/c1-4-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11) |
InChI 键 |
WCDLSRSKDWMPNQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(C)(C)C(=O)O |
规范 SMILES |
CCC(=O)CC(C)(C)C(=O)O |
同义词 |
2,2-Dimethyl-4-oxohexanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
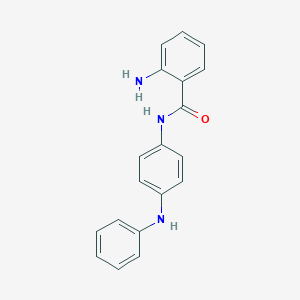
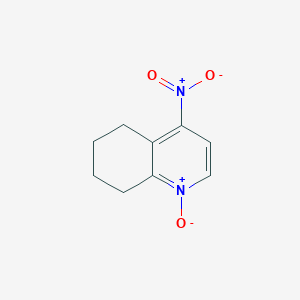
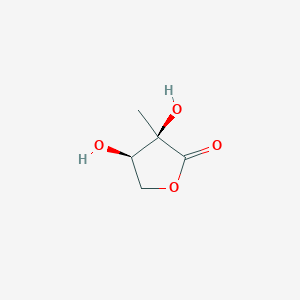
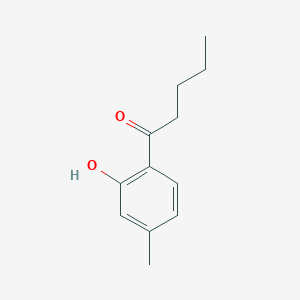
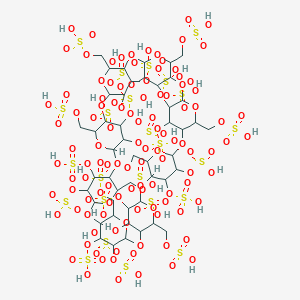
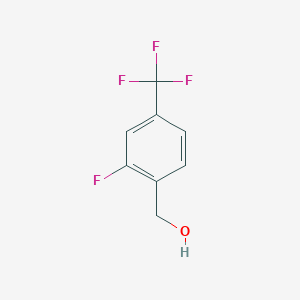
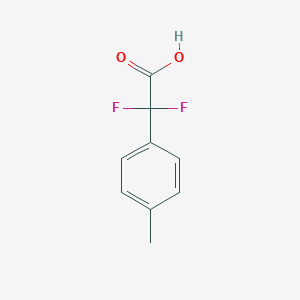
![4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B178070.png)
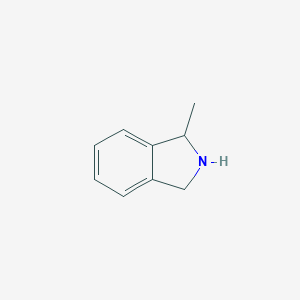
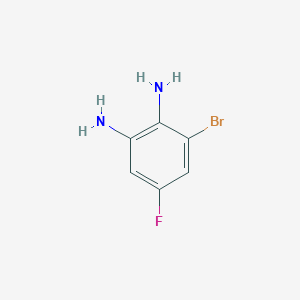
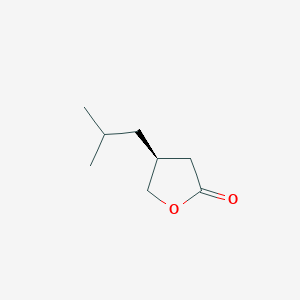
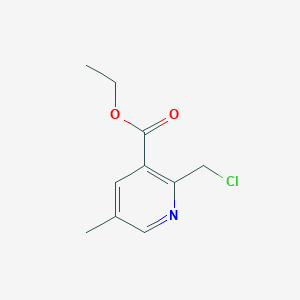
![2-[1-(2-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B178083.png)